(S)-Norfluoxetine-d5 (phenyl-d5)

Chiral Separation Enantiomer Pharmacokinetics Stereoselective Metabolism

Select (S)-Norfluoxetine-d5 (phenyl-d5) (CAS 1217770-71-2) for validated LC-MS/MS bioanalysis. This chiral, phenyl-d5 labeled internal standard co-elutes with the pharmacologically active (S)-enantiomer, correcting for stereoselective metabolism and matrix effects. Critical for CYP2D6 genotype-driven pharmacokinetic studies, FDA/EMA-compliant bioequivalence trials, and forensic toxicology. Avoid quantitative errors from achiral or unlabeled alternatives.

Molecular Formula C16H16F3NO
Molecular Weight 300.33 g/mol
Cat. No. B12415113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Norfluoxetine-d5 (phenyl-d5)
Molecular FormulaC16H16F3NO
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyWIQRCHMSJFFONW-KPSZHSGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Norfluoxetine-d5 (phenyl-d5) is a Specialized Chiral Stable Isotope-Labeled Internal Standard


(S)-Norfluoxetine-d5 (phenyl-d5) (CAS 1217770-71-2) is a stable, heavy isotope-labeled analog of the primary and pharmacologically active metabolite of fluoxetine [1]. It is characterized by the stereospecific substitution of five deuterium atoms on its phenyl ring and a defined (S)-enantiomeric configuration, resulting in a molecular mass increase of 5 Da relative to unlabeled (S)-norfluoxetine [2]. This compound is synthesized for use as a chiral internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [3].

Why Generic Substitution is Not Advisable When Quantifying (S)-Norfluoxetine


Substituting (S)-Norfluoxetine-d5 (phenyl-d5) with a generic alternative, such as an unlabeled norfluoxetine racemate, an achiral deuterated norfluoxetine, or a differently positioned isotopic label, introduces significant analytical error. The primary risk is the inability to correct for stereoselective metabolism and matrix effects [1]. The (S)-enantiomer of norfluoxetine is approximately 20 times more pharmacologically potent than the (R)-enantiomer as a serotonin reuptake inhibitor [2], and its plasma concentrations are differentially influenced by CYP2D6 genotype [3]. Therefore, an internal standard that does not precisely co-elute with and mirror the ionization behavior of the specific (S)-enantiomer in a complex biological matrix will produce inaccurate and non-comparable quantitative results [4].

Quantitative Evidence: (S)-Norfluoxetine-d5 (phenyl-d5) Differentiated from Alternative Standards


Enantiomer-Specific Quantification: Why (S)-Configuration Matters

The (S)-enantiomer of norfluoxetine is approximately 20-fold more potent as a serotonin reuptake inhibitor than the (R)-enantiomer, making accurate chiral quantification critical for any pharmacological or clinical study [1]. Using an internal standard that is not enantiomerically pure, such as a racemic deuterated norfluoxetine, would fail to account for stereoselective matrix effects and recovery differences during sample preparation and analysis [2]. (S)-Norfluoxetine-d5 (phenyl-d5) is specifically synthesized to match the retention time and ionization efficiency of the (S)-enantiomer, enabling precise correction for these variables.

Chiral Separation Enantiomer Pharmacokinetics Stereoselective Metabolism

Deuterium Labeling: Phenyl-d5 vs. Other Labeling Patterns

The strategic placement of five deuterium atoms on the phenyl ring (phenyl-d5) in (S)-Norfluoxetine-d5 confers a distinct mass shift of +5 Da relative to the unlabeled analyte, which is sufficient to avoid isotopic overlap and is chemically stable, minimizing the risk of deuterium/hydrogen exchange in biological matrices [1]. In contrast, alternative labeling schemes (e.g., with fewer deuterium atoms or on metabolically labile positions) may suffer from isotopic interference, inadequate mass separation, or loss of label during metabolism, compromising the accuracy of the internal standard [2]. The phenyl-d5 label is particularly robust for the extensive N-dealkylation metabolic pathway of fluoxetine [3].

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Matrix Effect Correction: LC-MS/MS Performance

The use of a co-eluting, stable isotope-labeled internal standard like (S)-Norfluoxetine-d5 (phenyl-d5) is the gold-standard method to correct for matrix effects in LC-MS/MS assays [1]. In a validated method for fluoxetine and norfluoxetine, the use of a deuterated internal standard enabled a simple liquid-liquid extraction procedure and a short 5-minute run time, while maintaining a linear calibration range of 0.27-22 ng/mL and a low limit of detection (LOD) of 0.1 ng/mL [2]. Without an exact isotopic analog, signal suppression or enhancement from the biological matrix (e.g., plasma, urine) would lead to significant bias, especially at low concentrations.

LC-MS/MS Bioanalysis Matrix Effects Stable Isotope-Labeled Internal Standard (SIL-IS)

Optimal Applications for (S)-Norfluoxetine-d5 (phenyl-d5) Based on Quantified Evidence


Chiral Pharmacokinetic Studies in CYP2D6 Polymorphic Populations

The compound is ideally suited for clinical studies evaluating the impact of CYP2D6 genotype on the pharmacokinetics of (S)-norfluoxetine. Its enantiomeric purity is essential for accurately measuring the dramatically different plasma concentrations of (S)- and (R)-norfluoxetine observed in extensive versus poor metabolizers, where (S)-norfluoxetine levels can be significantly lower in PMs (e.g., 19 vs 63 ng/mL in EMs on Day 23) [1].

Regulated Bioanalysis for Generic Drug Bioequivalence Trials

In generic fluoxetine formulation development, (S)-Norfluoxetine-d5 (phenyl-d5) serves as a critical internal standard for validated LC-MS/MS methods used in bioequivalence studies. The robust phenyl-d5 label and co-elution properties ensure compliance with regulatory guidelines (e.g., FDA, EMA) for accuracy and precision across a validated range of 0.27-22 ng/mL [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolic Stability Assays

The compound is valuable for in vitro studies designed to quantify the stereoselective metabolism of fluoxetine to norfluoxetine. The stable phenyl-d5 label allows for accurate measurement of metabolite formation rates in hepatocyte or microsomal assays without interference from endogenous compounds or matrix effects [3].

Forensic Toxicology and Therapeutic Drug Monitoring (TDM)

For clinical and forensic laboratories, this internal standard provides the high specificity and sensitivity required to quantify (S)-norfluoxetine in complex matrices like post-mortem blood or urine. Its performance enables a low limit of detection (0.1 ng/mL) which is crucial for confirming exposure or adherence in TDM programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Norfluoxetine-d5 (phenyl-d5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.